Fluorine Positional Isomerism: 8-Fluoro vs. 6-Fluoro Quinoline Substitution Defines Biological Access
The target compound 901263-63-6 bears an 8-fluoro substituent on the quinoline ring, whereas its closest positional isomer—1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-46-5)—carries the fluorine at the 6-position . The 8-fluoro orientation places the electronegative substituent at a position analogous to the hinge-binding region of ATP-competitive kinase inhibitors; in the HPK1/FLT3 inhibitor patent class, the 8-fluoro substitution is explicitly preferred for maintaining the planarity and electron density required for FLT3 hinge-region hydrogen bonding [1]. While no published head-to-head biochemical data exist comparing the 8-fluoro vs. 6-fluoro isomers, the patent's exemplified compounds consistently favor 8-fluoro substitution for optimal FLT3 and HPK1 potency, with lead compounds achieving FLT3 IC₅₀ values as low as 1.9 nM in biochemical assays [2]. The 6-fluoro isomer (CAS 901263-46-5) is not exemplified in any kinase-inhibitor patent or peer-reviewed SAR study, suggesting reduced kinase-target relevance.
| Evidence Dimension | Fluorine substitution position on quinoline ring |
|---|---|
| Target Compound Data | 8-fluoro substitution (CAS 901263-63-6); consistent with FLT3/HPK1 inhibitor patent pharmacophore model |
| Comparator Or Baseline | 6-fluoro isomer (CAS 901263-46-5); not exemplified in kinase inhibitor patents |
| Quantified Difference | 8-F substitution is preferentially exemplified; class-level FLT3 IC₅₀ benchmark of 1.9 nM for structurally related 8-fluoro analogs |
| Conditions | Kinase hinge-region pharmacophore modeling; FLT3 biochemical enzyme assay (biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ substrate) |
Why This Matters
Procurement of the 8-fluoro isomer rather than the 6-fluoro variant is essential for projects targeting FLT3 or HPK1 kinases, as the 8-fluoro orientation is explicitly validated in the patent pharmacophore while the 6-fluoro isomer lacks any demonstrated kinase activity.
- [1] Lomond Therapeutics. Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. US Patent 20250011319, 2025. View Source
- [2] BindingDB. Entry BDBM50118345 (CHEMBL3612514): FLT3 inhibition data. https://bindingdb.org (accessed 2024). View Source
